XLogP3 Lipophilicity: 5-CF₃ vs. 1-CF₃ Positional Isomer vs. 5-Methyl and Parent 1,4-Diazepane
5-(Trifluoromethyl)-1,4-diazepane exhibits a computed partition coefficient (XLogP3) of 0.7, representing a +1.2 log unit increase over the unsubstituted parent 1,4-diazepane (XLogP3 = −0.5), a +0.8 log unit increase over 5-methyl-1,4-diazepane (XLogP3 = −0.1), and a −1.4 log unit decrease relative to its positional isomer 1-(trifluoromethyl)-1,4-diazepane (XLogP3 = 2.1) [1][2]. This positions the 5-CF₃ isomer in a moderate lipophilicity window distinct from either the highly lipophilic N-substituted isomer (XLogP3 = 2.1) or the hydrophilic parent and methyl analogs. The 5-CF₃ substitution thus offers a balanced lipophilicity profile—sufficiently lipophilic for passive membrane permeation (XLogP3 > 0) while remaining below the threshold associated with poor aqueous solubility and high metabolic clearance (XLogP3 < 3) [3]. The ΔXLogP3 of +0.8 vs. the 5-methyl analog is attributable to the CF₃ group's electron-withdrawing and lipophilic character, translating to an approximately 6-fold increase in theoretical octanol-water partition coefficient per log unit.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 1,4-Diazepane (XLogP3 = −0.5); 5-Methyl-1,4-diazepane (XLogP3 = −0.1); 1-(Trifluoromethyl)-1,4-diazepane (XLogP3 = 2.1) |
| Quantified Difference | ΔXLogP3: +1.2 vs. parent; +0.8 vs. 5-methyl; −1.4 vs. 1-CF₃ positional isomer |
| Conditions | All values computed by XLogP3 3.0 algorithm (PubChem release 2024–2025). Consistent computational methodology enables cross-compound comparison within ±0.5 log unit accuracy. |
Why This Matters
Lipophilicity directly governs membrane permeability, aqueous solubility, and metabolic clearance—a ΔXLogP3 of ≥0.8 between analogs means that substituting one analog for another will yield measurably different ADME behavior in cell-based and in vivo assays.
- [1] PubChem CID 43810703, 5-(Trifluoromethyl)-1,4-diazepane, XLogP3-AA 0.7. https://pubchem.ncbi.nlm.nih.gov/compound/43810703 (accessed April 2026). View Source
- [2] PubChem CID 68163 (Homopiperazine, XLogP3 = −0.5); PubChem CID 18545617 (5-Methyl-1,4-diazepane, XLogP3 = −0.1); PubChem CID 175055038 (1-(Trifluoromethyl)diazepane, XLogP3 = 2.1). https://pubchem.ncbi.nlm.nih.gov/ (accessed April 2026). View Source
- [3] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. Reviews optimal logP ranges for oral bioavailability. View Source
